

4-Butoxy-2-methyl-1-nitrobenzene: Technical Guide & Synthesis Protocol

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 4-Butoxy-2-methyl-1-nitrobenzene

Cat. No.: B8408712

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Executive Summary

4-Butoxy-2-methyl-1-nitrobenzene (also identified as 5-Butoxy-2-nitrotoluene) is a specialized nitroaromatic ether used primarily as a high-value intermediate in medicinal chemistry. It serves as the direct precursor to 4-Butoxy-2-methylaniline (CAS 150748-89-3), a key building block for synthesizing 5-alkoxy-2-methylindoles. These indole scaffolds are central to the development of Indolyl-Pyridinyl-Propenones, a class of small molecules investigated for their ability to induce methuosis (non-apoptotic cell death) and disrupt microtubule polymerization in glioblastoma multiforme (GBM) cells.

This guide provides a validated synthesis protocol, characterization data, and a strategic overview of its role in drug discovery pipelines.

Chemical Identity & Identifiers

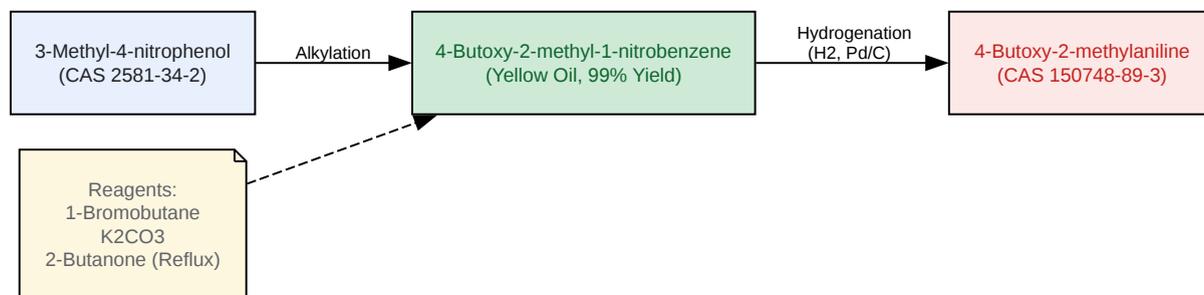
Property	Detail
Chemical Name	4-Butoxy-2-methyl-1-nitrobenzene
IUPAC Name	1-Butoxy-3-methyl-4-nitrobenzene
Common Synonyms	5-Butoxy-2-nitrotoluene; Compound 4d (in literature)
Molecular Formula	
Molecular Weight	209.24 g/mol
SMILES	<chem>CCCCOc1ccc([O-])c(C)c1</chem>
CAS Number (Precursor)	2581-34-2 (3-Methyl-4-nitrophenol)
CAS Number (Derivative)	150748-89-3 (4-Butoxy-2-methylaniline)
Physical State	Yellow Oil
Solubility	Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO

Validated Synthesis Protocol

The synthesis of **4-Butoxy-2-methyl-1-nitrobenzene** is achieved via the O-alkylation of 3-methyl-4-nitrophenol. This protocol is optimized for high yield (>95%) and purity, minimizing side reactions common in nitroaromatic chemistry.

Reaction Scheme

The transformation involves a nucleophilic substitution () where the phenoxide ion attacks 1-bromobutane.



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Figure 1: Synthetic pathway from commercial starting material to the aniline derivative.

Step-by-Step Methodology

Reagents:

- Substrate: 3-Methyl-4-nitrophenol (1.0 eq)
- Alkylating Agent: 1-Bromobutane (1.2 - 1.5 eq)
- Base: Potassium Carbonate (, 2.0 eq, anhydrous)
- Solvent: 2-Butanone (Methyl Ethyl Ketone, MEK)

Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-methyl-4-nitrophenol (e.g., 1.53 g, 10.0 mmol) in 2-butanone (30 mL).
- Addition: Add anhydrous (2.76 g, 20.0 mmol) followed by 1-bromobutane (1.6 mL, 15.0 mmol).
- Reaction: Heat the mixture to reflux (

) with vigorous stirring. Monitor via TLC (20% EtOAc/Hexanes) until the starting phenol is consumed (typically 4–6 hours).

- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (, excess).
 - Concentrate the filtrate under reduced pressure.
 - Partition the residue between Dichloromethane (DCM) (150 mL) and Water (150 mL).
 - Separate the organic layer, dry over anhydrous or , and filter.
- Isolation: Remove the solvent in vacuo to yield **4-Butoxy-2-methyl-1-nitrobenzene** as a yellow oil.
 - Typical Yield: 2.0 g (99%).
 - Purification: The crude product is typically pure enough for the next step. If necessary, purify via silica gel chromatography (10-20% EtOAc/Hexanes).

Analytical Characterization

- TLC:
(20% EtOAc/Hexanes).
- NMR (600 MHz,
):

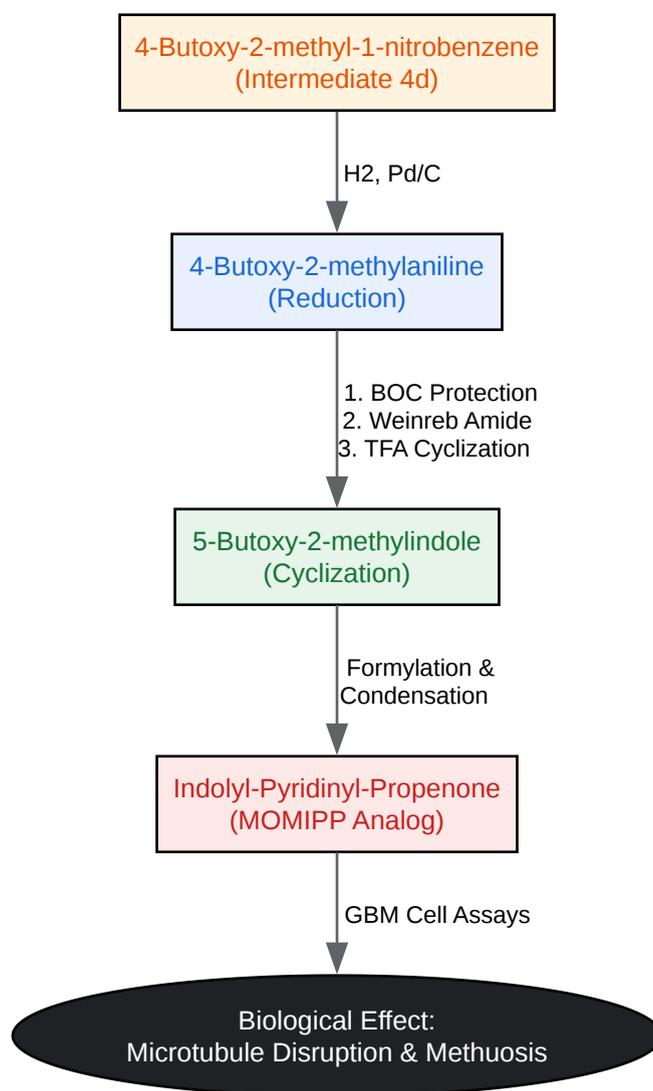
- 8.09–8.07 (d, 1H, Ar-H ortho to nitro)
- 6.80–6.78 (m, 2H, Ar-H meta to nitro)
- 4.05 (t, 2H,
)
- 2.63 (s, 3H,
)
- 1.83–1.78 (m, 2H,
)
- 1.53–1.47 (m, 2H,
)
- 0.99 (t, 3H,
)

Applications in Drug Development

This compound acts as the "gateway" intermediate for introducing a lipophilic butoxy chain at the 5-position of an indole ring. This substitution pattern is critical for modulating the biological activity of Chalcone-mimetic drugs.

Downstream Workflow: Indole Synthesis

The primary utility of **4-Butoxy-2-methyl-1-nitrobenzene** is its conversion into 4-Butoxy-2-methylaniline, which is subsequently cyclized to form substituted indoles.



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Figure 2: The role of the intermediate in the synthesis of anticancer agents targeting Glioblastoma Multiforme (GBM).

Therapeutic Relevance

Research indicates that extending the alkoxy chain length (e.g., from methoxy to butoxy) at the 5-position of the indole ring can switch the mechanism of action:

- **Methuosis:** A non-apoptotic cell death characterized by the accumulation of macropinosome-derived vacuoles.

- Microtubule Disruption: The butoxy derivative (Compound 4d precursor) leads to analogs that destabilize microtubules, showing increased cytotoxicity in drug-resistant cancer lines.

Safety & Handling

As a nitroaromatic compound, standard safety protocols must be strictly enforced.

- Hazards: Potential skin and eye irritant.[1] Nitro compounds can be explosive if heated under confinement or subjected to shock, although this specific ether is relatively stable.
- Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation or hydrolysis.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
- Disposal: Dispose of as hazardous organic waste (halogen-free).

References

- Primary Synthesis & Application: Robinson, S., et al. (2015).[2] Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. *Journal of Medicinal Chemistry*, 58(4), 1846–1861. [[Link](#)]
- General Methodology (Alkylation): Peters, R., Waldmeier, P., & Joncour, A. (2005). Efficient Synthesis of a 5-HT_{2C} Receptor Agonist Precursor. *Organic Process Research & Development*, 9(4), 508–512. [[Link](#)]

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Sources

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